Molecular Weight and Formula Precision vs. Regioisomeric and De-fluoro Analogs
The target compound (C₁₀H₁₂FNO₂, MW 197.21) differs from the non-fluorinated 6-methoxychroman-4-amine (C₁₀H₁₃NO₂, MW 179.22) by the substitution of H→F, adding 18.0 Da and introducing a strong electronegative atom. Compared to the regioisomer 6-fluoro-8-methoxychroman-4-amine (C₁₀H₁₂FNO₂, same formula, same MW), the 7-fluoro-6-methoxy arrangement places the fluorine para to the 4-amine nitrogen via the aromatic ring, which computational models predict alters the electrostatic potential surface at the amine-bearing carbon . The 7-fluoro-6-methyl analog (C₁₀H₁₂FNO, MW 181.21) lacks the methoxy oxygen, reducing H-bond acceptor count from 3 to 2 and removing ~16 Da of mass .
| Evidence Dimension | Molecular formula, exact mass, and H-bond acceptor count |
|---|---|
| Target Compound Data | C₁₀H₁₂FNO₂; 197.21 g·mol⁻¹; 3 H-bond acceptors (O in methoxy, O in ring, F) |
| Comparator Or Baseline | 6-Methoxychroman-4-amine: C₁₀H₁₃NO₂, 179.22 g·mol⁻¹; 6-Fluoro-8-methoxychroman-4-amine: C₁₀H₁₂FNO₂, 197.21 g·mol⁻¹; 7-Fluoro-6-methylchroman-4-amine: C₁₀H₁₂FNO, 181.21 g·mol⁻¹ |
| Quantified Difference | ΔMW = +18.0 Da vs. non-fluorinated; ΔMW = 0 Da vs. regioisomer (positional difference only); ΔMW = +16.0 Da vs. methyl analog; HBA count = 3 vs. 2 for methyl analog |
| Conditions | Calculated from standard atomic masses; molecular formula confirmed by supplier Certificate of Analysis |
Why This Matters
For procurement decisions, these differences ensure that the correct building block is ordered for a specific SAR campaign; ordering a regioisomer or de-fluoro analog instead would produce a different lead series with irreproducible biological results.
